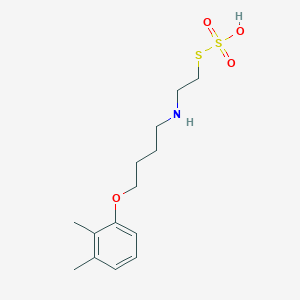
1-phenylpiperazine;tetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpiperazine;tetradecanoic acid is a compound formed by the combination of 1-phenylpiperazine and tetradecanoic acid. 1-Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpiperazine typically involves the reaction of piperazine with bromobenzene under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or distillation.
For the preparation of tetradecanoic acid, it can be obtained from natural sources such as nutmeg butter, palm kernel oil, and coconut oil. The extraction process involves hydrolysis of the triglycerides followed by purification through distillation .
Industrial Production Methods
Industrial production of 1-phenylpiperazine involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as solvent extraction and chromatography to ensure high-quality product.
Tetradecanoic acid is produced industrially through the hydrolysis of fats and oils, followed by fractional distillation to separate the desired fatty acid .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Tetradecanoic acid can undergo:
Esterification: Reacts with alcohols to form esters.
Hydrogenation: Can be hydrogenated to form saturated fatty acids.
Oxidation: Can be oxidized to form shorter-chain fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed.
Major Products Formed
Oxidation: N-oxides and shorter-chain fatty acids.
Reduction: Secondary amines and saturated fatty acids.
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
1-Phenylpiperazine;tetradecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a permeation enhancer in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-phenylpiperazine involves its interaction with serotonin receptors, where it acts as an antagonist and reuptake inhibitor. This interaction affects the levels of serotonin in the brain, leading to potential therapeutic effects . Tetradecanoic acid, on the other hand, is involved in various metabolic pathways, including the synthesis of triglycerides and phospholipids .
Comparación Con Compuestos Similares
1-Phenylpiperazine is similar to other piperazine derivatives such as:
1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-methylphenyl)piperazine: Used as a research chemical with potential therapeutic effects.
Tetradecanoic acid is similar to other saturated fatty acids such as:
Hexadecanoic acid (palmitic acid): A 16-carbon saturated fatty acid.
Octadecanoic acid (stearic acid): An 18-carbon saturated fatty acid.
Propiedades
Número CAS |
23246-65-3 |
|---|---|
Fórmula molecular |
C24H42N2O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-phenylpiperazine;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C10H14N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-2-4-10(5-3-1)12-8-6-11-7-9-12/h2-13H2,1H3,(H,15,16);1-5,11H,6-9H2 |
Clave InChI |
CWRCRWNINNGAEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O.C1CN(CCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


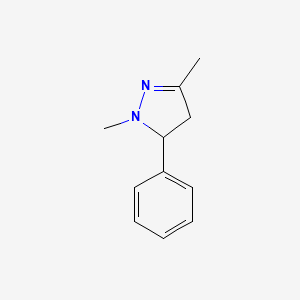
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
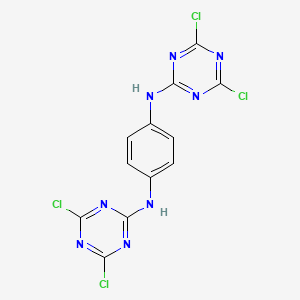
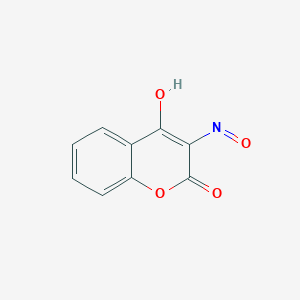
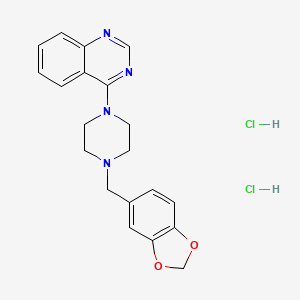
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
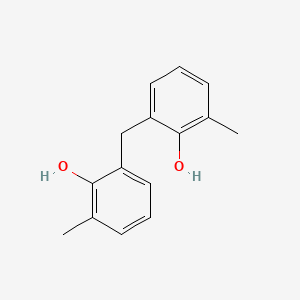
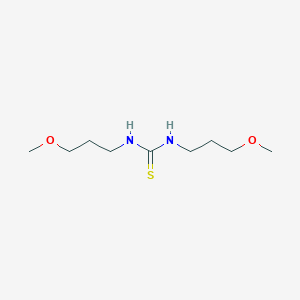
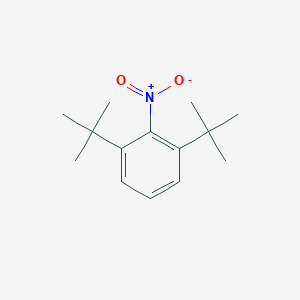
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
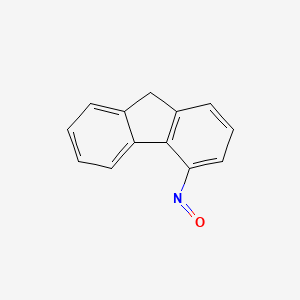
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
